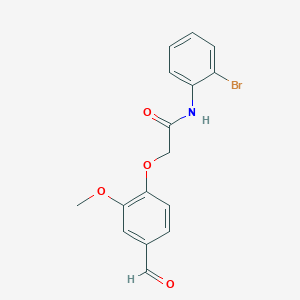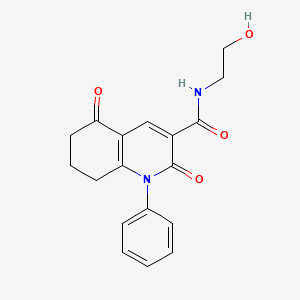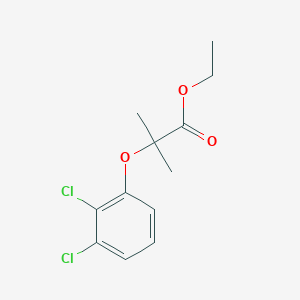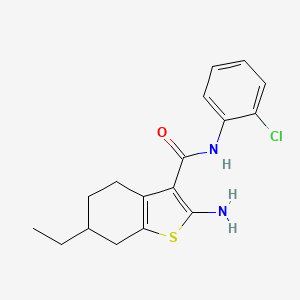
N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
描述
N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as BFA, is a chemical compound that has been widely studied for its potential use in scientific research.
作用机制
N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide inhibits the activity of PDI by covalently modifying the active site of the enzyme. This modification leads to the disruption of disulfide bond formation and protein folding, resulting in the accumulation of misfolded proteins in the ER. The UPR pathway is then activated to restore ER homeostasis, but if the stress is too severe, it can lead to cell death.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to induce ER stress and activate the UPR pathway in various cell types, including cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been studied for its potential use in cancer therapy, as well as for its ability to modulate the immune response and reduce inflammation.
实验室实验的优点和局限性
N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a useful tool for studying the role of PDI in protein folding and secretion. It can be used to induce ER stress and trigger the UPR pathway in vitro and in vivo. However, N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has some limitations, including its toxicity and potential off-target effects. It is important to use N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide at the appropriate concentration and duration to avoid unwanted effects.
未来方向
There are several future directions for N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide research, including the development of more potent and selective inhibitors of PDI, the investigation of the role of PDI in various diseases, and the exploration of the potential use of N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide in combination with other therapies. N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide research may also lead to the discovery of new targets for drug development and the development of new treatments for diseases associated with ER stress.
科学研究应用
N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been used in various scientific research studies due to its ability to inhibit the activity of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding and secretion. N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to induce endoplasmic reticulum (ER) stress and trigger the unfolded protein response (UPR) pathway, leading to the accumulation of misfolded proteins and cell death.
属性
IUPAC Name |
N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-21-15-8-11(9-19)6-7-14(15)22-10-16(20)18-13-5-3-2-4-12(13)17/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVCQJBROXWLPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B4780387.png)
![3-{[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4780398.png)
![N-[1-(4-chlorophenyl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B4780405.png)
![2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4780420.png)

![4-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4780430.png)

![4,5,6,7-tetrachloro-2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4780439.png)
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4780450.png)

![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4780464.png)

![1-butyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4780482.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-methoxybenzyl)acetamide](/img/structure/B4780485.png)